molecular formula C11H9ClN2O3 B2708959 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid CAS No. 925200-01-7

1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid

Cat. No. B2708959
CAS RN: 925200-01-7
M. Wt: 252.65
InChI Key: GYKLRPNBQKOMDP-UHFFFAOYSA-N
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Description

“1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 925200-01-7 . It has a molecular weight of 252.66 . The IUPAC name for this compound is 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9ClN2O3/c12-8-1-3-9(4-2-8)17-7-14-10(11(15)16)5-6-13-14/h1-6H,7H2,(H,15,16) . This indicates that the compound contains 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.66 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Pyrazole derivatives, including those with chlorophenoxy groups, have been extensively studied for their synthesis and structural properties. For instance, the synthesis of pyrazole derivatives through regiospecific reactions and their structural determination using X-ray crystallography have provided insights into their chemical behavior and potential applications in materials science and molecular engineering (Kumarasinghe, Hruby, & Nichol, 2009).

Novel Fungicides

Pyrazole compounds have shown promise as novel fungicides with broad-spectrum and high activity against fungi. The synthesis of radiolabeled pyrazole compounds for use as radiotracers in studying their metabolism, mode of action, and environmental behavior highlights their significance in agricultural sciences and environmental studies (Liu et al., 2011).

Biological Activity

The exploration of pyrazole derivatives for their biological activity, including synergistic effects with antitumor drugs, underscores their potential in medical and pharmaceutical research. Studies have identified pyrazole derivatives that, when combined with first-line antitumor drugs, exhibit enhanced therapeutic effects against brain tumors (Kletskov et al., 2018).

Molecular Docking Studies

Research involving the synthesis of pyrazole derivatives and their molecular docking studies to predict binding interactions with target proteins exemplifies their application in the development of new therapeutic agents. Such studies contribute to our understanding of molecular interactions and drug design processes (Reddy et al., 2022).

Corrosion Inhibition

Pyrazole derivatives have been investigated as corrosion inhibitors for metals in acidic environments, demonstrating their potential in industrial applications, particularly in the protection of materials against corrosion. These studies reveal the chemical mechanisms through which pyrazole compounds protect metal surfaces and their effectiveness in various conditions (Herrag et al., 2007).

properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-1-3-9(4-2-8)17-7-14-10(11(15)16)5-6-13-14/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKLRPNBQKOMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCN2C(=CC=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid

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